4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione
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Description
4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione is a useful research compound. Its molecular formula is C24H28N2OS and its molecular weight is 392.56. The purity is usually 95%.
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Biological Activity
4-(4-tert-butylphenyl)-1-(3,4-dimethylbenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione (CAS Number: 1223794-95-3) is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H28N2OS
- Molecular Weight : 392.6 g/mol
- Structure : The compound features an imidazole ring substituted with both aryl and acyl groups, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory, antioxidant, and anticancer agent.
Antioxidant Activity
Studies have shown that compounds with similar structures exhibit antioxidant properties. For instance, a related study demonstrated that tetrasubstituted imidazoles showed varying degrees of antioxidant activity against DPPH radicals. The most effective compounds in that study exhibited inhibition percentages of around 90% at specific concentrations .
Anticancer Activity
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. For example, compounds structurally similar to the target compound were tested against human cancer cell lines, showing significant inhibition of cell growth. One study reported IC50 values ranging from 0.12 μM to 2 μM for various derivatives .
The proposed mechanisms for the biological activity of imidazole derivatives often involve:
- Inhibition of Enzymatic Activity : Many imidazole compounds act as enzyme inhibitors, affecting pathways critical for tumor growth and inflammation.
- Antioxidant Mechanisms : The presence of electron-donating groups enhances the ability of these compounds to scavenge free radicals.
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of related compounds, it was found that they significantly reduced pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways .
- Anticancer Efficacy : A compound structurally similar to our target was tested in vivo on xenograft models of colorectal cancer. The results indicated a substantial reduction in tumor size compared to controls, with a notable decrease in Ki67 expression levels, indicating reduced cell proliferation .
Table 1: Biological Activity Comparison of Related Compounds
Compound Name | Antioxidant Activity (%) | IC50 (µM) | Anti-inflammatory Activity |
---|---|---|---|
Compound A | 90.3 | 148.2 | Significant |
Compound B | 71.7 | 146.27 | Moderate |
Compound C | 62.58 | 175.26 | Low |
Target Compound | TBD | TBD | TBD |
Properties
IUPAC Name |
[4-(4-tert-butylphenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(3,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-15-8-9-18(14-16(15)2)21(27)26-22(28)20(25-24(26,6)7)17-10-12-19(13-11-17)23(3,4)5/h8-14H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUIUWIRSLVIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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